N-(2-bromophenyl)-2-chlorobenzenesulfonamide
Description
Properties
Molecular Formula |
C12H9BrClNO2S |
|---|---|
Molecular Weight |
346.63 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H |
InChI Key |
MNMKCYIFKSDHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The synthesis proceeds via nucleophilic substitution, where the amine group of 2-bromoaniline attacks the electrophilic sulfur atom in 2-chlorobenzenesulfonyl chloride. A typical protocol includes:
-
Dissolving 2-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Adding triethylamine (1.5 equiv) as a base to deprotonate the amine.
-
Dropwise addition of 2-chlorobenzenesulfonyl chloride (1.2 equiv) at 0–5°C to minimize side reactions.
-
Stirring the mixture at room temperature for 12–24 hours.
-
Quenching with ice-cold water, extracting with DCM, and purifying via column chromatography (hexane:ethyl acetate = 3:1).
Key Parameters and Yield Optimization
-
Temperature Control : Maintaining low temperatures during sulfonyl chloride addition prevents decomposition.
-
Solvent Choice : Polar aprotic solvents like DCM or 1,2-dichloroethane enhance reaction efficiency.
-
Purification : Silica gel chromatography yields >90% purity, though recrystallization from chloroform/petroleum ether offers a scalable alternative.
Table 1: Representative Yields for Direct Sulfonylation
| 2-Bromoaniline (g) | Sulfonyl Chloride (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.72 | 2.31 | 78 | 92 |
| 3.44 | 4.62 | 82 | 95 |
Diazotization-Based Synthesis of 2-Chlorobenzenesulfonyl Chloride Precursor
For laboratories lacking commercial 2-chlorobenzenesulfonyl chloride, in situ preparation via diazotization is critical.
Diazonium Salt Formation
Sulfonyl Chloride Synthesis
-
The diazonium salt is treated with SOCl₂ and CuCl in water at 0–5°C.
-
Ethyl acetate extraction followed by NaHCO₃ washing removes acidic impurities.
Table 2: Diazotization Reaction Conditions
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diazonium formation | NaNO₂, HCl, ZnCl₂ | −5–0 | 2 | 85 |
| Sulfonation | SOCl₂, CuCl | 0–5 | 12 | 72 |
Acid-Catalyzed Sulfonamide Formation
An alternative method employs concentrated H₂SO₄ as a catalyst, bypassing the need for bases like triethylamine.
Procedure
Advantages and Limitations
-
Advantages : Eliminates base handling, suitable for acid-stable substrates.
-
Limitations : Lower yields (65–70%) due to competing sulfonic acid formation.
Table 3: Acid-Catalyzed vs. Base-Mediated Methods
| Parameter | Acid-Catalyzed | Base-Mediated |
|---|---|---|
| Yield (%) | 65–70 | 75–82 |
| Reaction Time (h) | 6 | 12–24 |
| Byproducts | Sulfonic acids | None significant |
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-bromophenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-bromophenylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane at low temperatures to maximize yield and purity.
Key Reaction Conditions
| Reagent | Role | Conditions |
|---|---|---|
| 2-Bromophenylamine | Nucleophile | Low temperature |
| 2-Chlorobenzenesulfonyl chloride | Electrophile | Organic solvent (Dichloromethane) |
| Triethylamine | Base | Stirring |
Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to form different derivatives.
- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to generate more complex molecules.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria.
- Anticancer Activity : The compound has been explored for its anticancer properties, with derivatives showing effectiveness against several human cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF-7) .
Anticancer Research
A study focused on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines . These findings suggest that modifications of the sulfonamide structure can enhance anticancer efficacy.
Antimicrobial Studies
Another investigation highlighted the antibacterial effectiveness of sulfonamide compounds against multidrug-resistant strains of bacteria like Klebsiella pneumoniae. Compounds derived from this compound showed promising minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents against resistant infections .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Findings:
- Substituent Effects: Bromine and chlorine atoms increase molecular weight and influence steric hindrance, affecting crystal packing. For example, this compound and its amino-substituted analog () form hydrogen-bonded dimers (N–H···O), while methoxyethyl derivatives () exhibit improved solubility .
- Crystallographic Behavior: Compounds like N-(benzoyl)-2-chlorobenzenesulfonamide () and N-(2-amino-5-chloro-phenyl)-2-bromo-benzene-sulfonamide () exhibit R₂²(8) hydrogen-bonded dimers and π-π interactions (centroid separations ~3.8–4.0 Å), critical for stability . SHELX software () is widely used for refining such structures, highlighting the reproducibility of sulfonamide crystallography.
Biological Activity
N-(2-bromophenyl)-2-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study focusing on various sulfonamide compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogenated groups showed increased activity due to enhanced membrane permeability.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 4.5 |
| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 12.0 |
| This compound | Candida albicans | 10.0 |
The above table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against various pathogens, demonstrating the potential of this compound as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Recent studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In a study assessing the anticancer effects of related compounds, the following IC50 values were observed:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 5.6 |
| N-(4-fluorophenyl)-2-chloroacetamide | MCF-7 (breast cancer) | 3.8 |
| N-(3-bromophenyl)-2-hydroxybenzamide | AGS (gastric adenocarcinoma) | 4.1 |
These results indicate that the sulfonamide group can play a crucial role in inhibiting cancer cell growth, potentially through mechanisms involving caspase activation and mitochondrial membrane depolarization .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.
- Calcium Channel Interference : Some studies suggest that related compounds can act as calcium channel blockers, affecting cardiovascular functions .
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases, leading to programmed cell death in cancer cells .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various sulfonamides, including derivatives of this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential clinical applications in treating infections caused by these pathogens .
- Cancer Cell Studies : In vitro assays revealed that this compound significantly reduced cell viability in HeLa cells, with an IC50 value indicating potent anticancer activity. Further analysis demonstrated that this effect was associated with cell cycle arrest at the subG0 phase and increased apoptosis markers .
Q & A
Basic: What synthetic routes are available for N-(2-bromophenyl)-2-chlorobenzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves sulfonylation of 2-bromoaniline with 2-chlorobenzenesulfonyl chloride under controlled conditions. Key steps include:
Amination : React 2-bromoaniline with 2-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions.
Base Activation : Use a tertiary amine (e.g., triethylamine) to deprotonate the amine and drive the reaction.
Purification : Crystallize the product from ethanol or perform column chromatography using silica gel and ethyl acetate/hexane gradients.
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitoring reaction progress via TLC or HPLC. Evidence from analogous sulfonamide syntheses supports this approach .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–11 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. For example, in related sulfonamides, the S–N bond length is ~1.63 Å, and dihedral angles between aromatic rings range from 60–80° .
- Refinement : Use SHELXL for structure refinement (SHELX suite) with high-resolution data (<1.0 Å). Validate geometric parameters with tools like PLATON .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Discrepancies (e.g., dynamic vs. static conformations) require:
Dynamic NMR Analysis : Variable-temperature NMR to detect rotational barriers in sulfonamide groups.
Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O, π-stacking) in crystal structures to solution-state behavior .
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate energy minima for observed conformers. Cross-validate with experimental data .
Advanced: How to design experiments to evaluate biological activity, such as enzyme inhibition?
Methodological Answer:
Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, proteases).
In Vitro Assays :
- Kinetic Studies : Use fluorogenic substrates to measure IC₅₀ values under physiological pH.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
Structural Insights : Co-crystallize the compound with target enzymes to identify binding modes (e.g., sulfonamide oxygen coordination to Zn²⁺ in carbonic anhydrase) .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
Common issues include:
- Disorder in Halogen Substituents : Bromine and chlorine atoms may exhibit positional disorder. Use PART instructions in SHELXL to model alternative positions .
- Twinned Crystals : Apply TWIN/BASF commands in SHELX for data integration. Validate with R-factor metrics (e.g., Rint < 0.05).
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms. Restrain light atoms using SIMU/DELU instructions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
